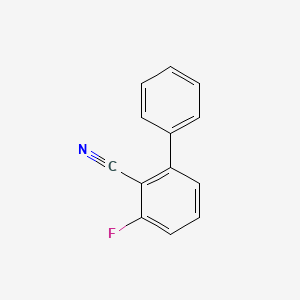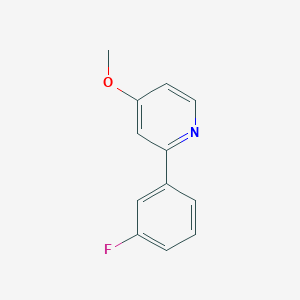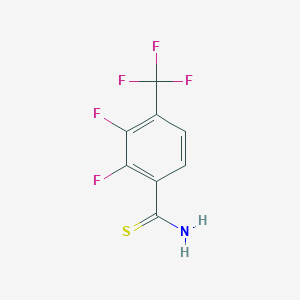
2-Cyano-3-fluorobiphenyl
描述
2-Cyano-3-fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom and a phenyl group attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-fluorobiphenyl typically involves the fluorination of 2,6-dichlorobenzonitrile. One common method includes the use of sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals.
化学反应分析
Types of Reactions: 2-Cyano-3-fluorobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzonitrile core.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles.
科学研究应用
2-Cyano-3-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Cyano-3-fluorobiphenyl involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can modulate pathways involved in cellular processes, making it a valuable compound in medicinal chemistry .
相似化合物的比较
- 2,6-Difluorobenzonitrile
- 2-Fluoro-4-phenylbenzonitrile
- 2-Fluoro-3-phenylbenzonitrile
Comparison: Compared to these similar compounds, 2-Cyano-3-fluorobiphenyl is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity.
属性
分子式 |
C13H8FN |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
2-fluoro-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8H |
InChI 键 |
KQSLKFCGQQRPMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
![1,2-Dichloro-3-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8570798.png)


![2,2-Diphenyl-2h-naphtho[1,2-b]pyran](/img/structure/B8570839.png)



![1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B8570865.png)




